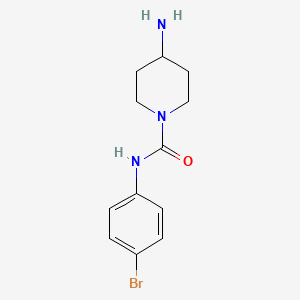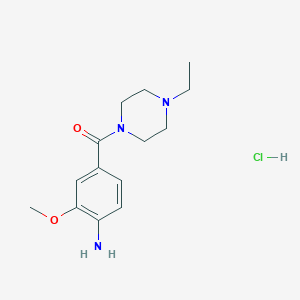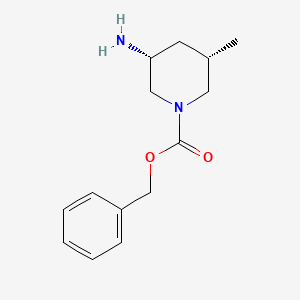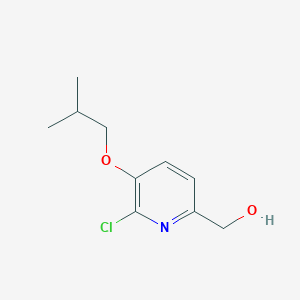
(6-Chloro-5-isobutoxypyridin-2-yl)-methanol
Übersicht
Beschreibung
6-Chloro-5-isobutoxypyridin-2-yl)-methanol (CIBP) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research areas. CIBP is a versatile compound that is capable of undergoing various reactions, making it a useful tool for biochemistry and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by (Percino et al., 2005) reported the synthesis and characterization of compounds related to (6-Chloro-5-isobutoxypyridin-2-yl)-methanol, showing their potential in fine chemical synthesis.
- (Percino et al., 2007) focused on the synthesis and crystal structure of co-crystals related to this compound, highlighting their application in materials science.
Catalysis and Reaction Mechanisms
- Research by (Kluson et al., 2019) involved using related compounds in microfluidic chip reactors, demonstrating the potential in catalysis and reaction engineering.
- (Sun et al., 2014) explored the use of related compounds in palladium-catalyzed C-H halogenation, showcasing advancements in organic synthesis.
Methanol Interactions and Transformations
- The work by (Wu et al., 2012) examined methanol interactions with metal oxides, relevant to studies involving (6-Chloro-5-isobutoxypyridin-2-yl)-methanol.
- (Moran et al., 2011) conducted research on methanol's direct C–C coupling, potentially applicable to transformations involving (6-Chloro-5-isobutoxypyridin-2-yl)-methanol.
Applications in Pharmacology and Biochemistry
- Studies like those by (Gilchrist et al., 1985) on rearrangements of related compounds are significant in pharmacological synthesis.
- (Striela et al., 2016) focused on the total synthesis of 5-hydroxyomeprazole, indicating the relevance in medicinal chemistry.
Eigenschaften
IUPAC Name |
[6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-4,7,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDFCIVIXHQIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



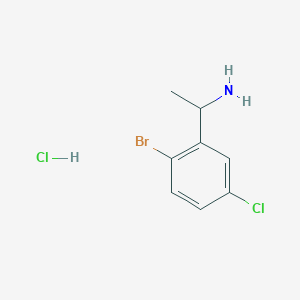
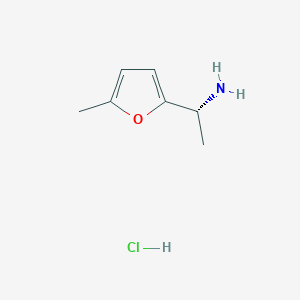
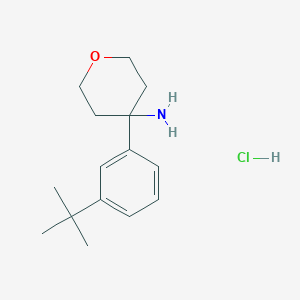

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412715.png)
![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1412716.png)


